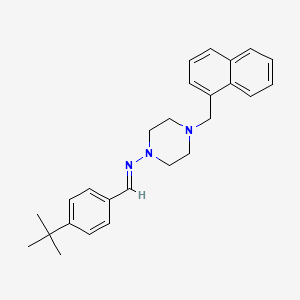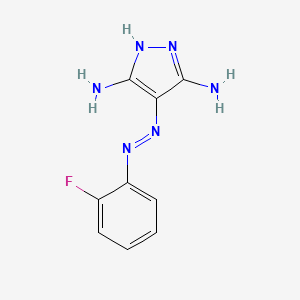![molecular formula C19H25NO4 B5558971 1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-3-(propoxymethyl)pyrrolidine](/img/structure/B5558971.png)
1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-3-(propoxymethyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related benzofuran derivatives often involves ring-opening followed by ring closure reactions, employing different starting materials and conditions tailored to achieve the desired compound. For instance, Halim & Ibrahim (2022) detailed the synthesis of a novel compound involving methoxy and methyl substituents on a benzofuran backbone, emphasizing the importance of selecting appropriate reactants and conditions to achieve the desired molecular architecture (Halim & Ibrahim, 2022).
Molecular Structure Analysis
Crystal structure determination and spectral analysis are crucial for understanding the molecular structure of synthesized compounds. Moustafa & Girgis (2007) utilized X-ray crystallography to determine the structure of a related compound, showcasing the importance of such techniques in confirming molecular geometry and substituent positions (Moustafa & Girgis, 2007).
Chemical Reactions and Properties
The chemical behavior of such compounds is influenced by their functional groups and molecular structure. Bali et al. (2006) explored the reactivity of organotellurium ligands, indicating how structural features can affect the formation of metal complexes and subsequent reactivity (Bali et al., 2006).
Physical Properties Analysis
Physical properties, including solubility, melting point, and crystallinity, are essential for practical applications. Bernauer et al. (1993) studied the optically active triamines derived from pyrrolidine, providing insight into the equilibrium behavior in solution and complex formation with metals, which is crucial for understanding the physical behavior of similar compounds (Bernauer et al., 1993).
Chemical Properties Analysis
The chemical properties, such as reactivity towards nucleophiles or electrophiles, are pivotal for determining a compound's utility in synthesis or as an intermediate. Magro et al. (2010) described the methoxycarbonylation of alkynes catalyzed by palladium complexes, highlighting the influence of molecular structure on the selectivity and efficiency of such reactions (Magro et al., 2010).
Wissenschaftliche Forschungsanwendungen
Synthesis and Spectral Analysis
Studies have shown the synthesis and analysis of compounds with benzofuran and pyrrolidine components, highlighting methodologies that could be applied to the synthesis of "1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-3-(propoxymethyl)pyrrolidine". For instance, the synthesis of novel compounds via ring opening followed by ring closure reactions, using detailed spectral data and computational chemistry for structural establishment, can provide insights into the molecular stability, electronic spectra, and reactivity descriptors of similar compounds (Halim & Ibrahim, 2022).
Catalytic Applications
Research into the methoxycarbonylation of alkynes catalysed by palladium complexes, leading to the formation of unsaturated esters or cascade reactions to α,ω-diesters, showcases the catalytic potential of complexes involving methoxy and methyl groups. This could hint at catalytic applications for the compound by illustrating how palladium complexes can facilitate the formation of structurally complex esters from simpler alkyne substrates (Núñez Magro et al., 2010).
Crystal Structure Determination
The determination of crystal structures of compounds containing methoxy and substituted pyridine components can aid in understanding the structural aspects of "1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-3-(propoxymethyl)pyrrolidine". Such studies offer a foundation for exploring the molecular configurations, bonding, and potential interactions of similar compounds (Moustafa & Girgis, 2007).
Solvent Selection and Thermodynamic Properties
Investigations into solvent effects on the solubilities of organic compounds, including those with benzofuran elements, can inform solvent selection for reactions involving "1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-3-(propoxymethyl)pyrrolidine". Such research can lead to optimized reaction conditions and enhanced understanding of the compound's solubility, aiding in its application in various scientific research contexts (Walker et al., 2011).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(6-methoxy-3-methyl-1-benzofuran-2-yl)-[3-(propoxymethyl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO4/c1-4-9-23-12-14-7-8-20(11-14)19(21)18-13(2)16-6-5-15(22-3)10-17(16)24-18/h5-6,10,14H,4,7-9,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLOHGADMLIUAQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC1CCN(C1)C(=O)C2=C(C3=C(O2)C=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(6-Methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-3-(propoxymethyl)pyrrolidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3aR*,6S*)-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-2-[2-(4-methylphenyl)ethyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5558891.png)




![N-[4-(aminosulfonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5558940.png)
![N-[trans-4-isopropyl-1-(methylsulfonyl)pyrrolidin-3-yl]-4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxamide](/img/structure/B5558945.png)

![4-[(4-methoxyphenoxy)methyl]-N-1,3,4-thiadiazol-2-ylbenzamide](/img/structure/B5558949.png)

![5-(4-tert-butylphenyl)-4-{[4-(trifluoromethyl)benzylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5558963.png)
![(3S*,4R*)-1-[(1-ethyl-5-methyl-1H-pyrazol-3-yl)carbonyl]-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5558974.png)

